{2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid is an organic compound that features a benzimidazole core linked to an acetic acid moiety through a phenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Phenoxy Methyl Group: The phenoxy methyl group can be introduced through a nucleophilic substitution reaction involving a suitable phenol derivative and a halomethyl benzimidazole intermediate.
Introduction of the Acetic Acid Moiety: The final step involves the reaction of the intermediate with a chloroacetic acid derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzimidazole ring or the phenoxy methyl group, resulting in different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with altered electronic properties.
Scientific Research Applications
Chemistry
In chemistry, {2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its benzimidazole core is known to interact with various enzymes and receptors, making it a valuable tool for biochemical studies.
Medicine
Medicinally, this compound has potential applications as a therapeutic agent. Its structure suggests it could act as an inhibitor of specific enzymes or receptors, leading to the development of new drugs for various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the fine-tuning of material properties to meet specific industrial needs.
Mechanism of Action
The mechanism by which {2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Isopropyl-5-methylphenoxy)acetic acid
- 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid
Uniqueness
Compared to similar compounds, {2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid stands out due to its benzimidazole core, which imparts unique electronic and steric properties
Properties
IUPAC Name |
2-[2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazol-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13(2)15-9-8-14(3)10-18(15)25-12-19-21-16-6-4-5-7-17(16)22(19)11-20(23)24/h4-10,13H,11-12H2,1-3H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDUKYLRTDJLRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NC3=CC=CC=C3N2CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.